N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to the target. The fluorophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar compounds include:
- N-CYCLOPENTYL-2-{[5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
These compounds share structural similarities but differ in the nature of the heterocyclic ring and the substituents on the phenyl rings. The unique combination of the imidazole ring and the specific substituents in N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-29-19-12-8-16(9-13-19)22-26-21(15-6-10-17(24)11-7-15)23(27-22)30-14-20(28)25-18-4-2-3-5-18/h6-13,18H,2-5,14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCUPRCEXCPBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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